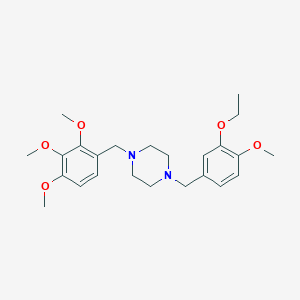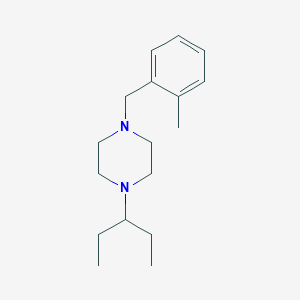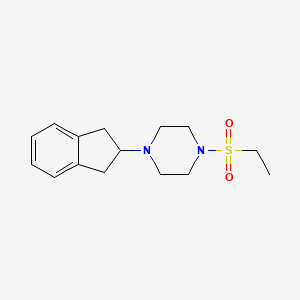![molecular formula C21H23N3O3 B10881156 (4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881156.png)
(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the hydroxypropylamino and methoxyphenyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXYPROPYLAMINO-3-NITROPHENOL: Shares a similar hydroxypropylamino group but differs in the core structure and functional groups.
2-Methoxyphenyl isocyanate: Contains a methoxyphenyl group but has different reactivity and applications.
Uniqueness
4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]ETHYLIDENE}-3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-5-ONE is unique due to its combination of functional groups and the pyrazolone core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H23N3O3/c1-15(22-13-6-14-25)19-20(16-9-11-18(27-2)12-10-16)23-24(21(19)26)17-7-4-3-5-8-17/h3-5,7-12,23,25H,6,13-14H2,1-2H3 |
InChI Key |
JCJXVNCNNILKTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCO)C1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10881089.png)

![2-[(4-methylpyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B10881096.png)
![N'~1~-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-yliden}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B10881098.png)
![2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol](/img/structure/B10881100.png)

![N-(furan-2-ylmethyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10881107.png)
![2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10881115.png)


![Benzyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B10881141.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10881147.png)
![4-(2-{[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10881148.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10881162.png)
